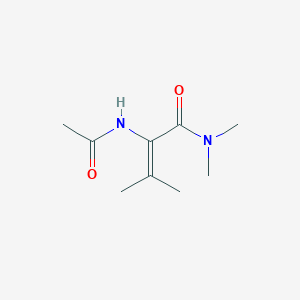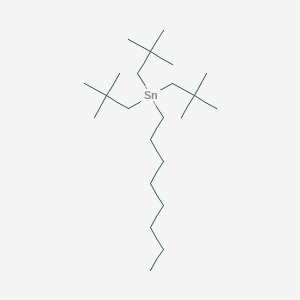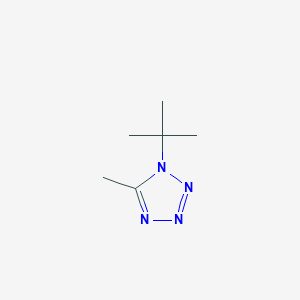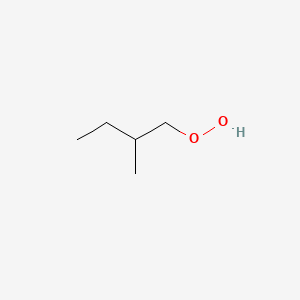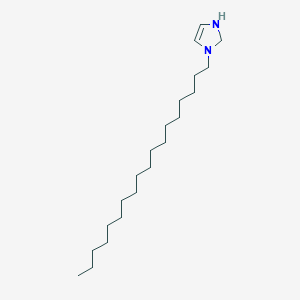
Gallium;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gallium-titanium compounds are intermetallic compounds formed by the combination of gallium and titanium. These compounds exhibit unique properties that make them valuable in various scientific and industrial applications. Gallium, a soft, silvery metal, is known for its low melting point and ability to form stable compounds with other elements. Titanium, on the other hand, is a strong, lightweight metal with excellent corrosion resistance. The combination of these two elements results in compounds with enhanced mechanical, thermal, and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Gallium-titanium compounds can be synthesized through various methods, including:
Direct Reaction: Gallium and titanium can be directly reacted at high temperatures (843–893 K) to form intermetallic compounds such as Ti₃Ga and Ti₂Ga.
Powder Metallurgy: This method involves mixing gallium and titanium powders, followed by compaction and sintering at high temperatures to form the desired intermetallic compounds.
Industrial Production Methods
In industrial settings, gallium-titanium compounds are typically produced using high-temperature furnaces under controlled atmospheres to prevent oxidation. The process involves melting the constituent metals and allowing them to react and form the desired intermetallic compounds. The resulting materials are then cooled and processed into various forms for different applications.
化学反応の分析
Types of Reactions
Gallium-titanium compounds undergo various chemical reactions, including:
Oxidation: These compounds can react with oxygen at elevated temperatures to form oxides.
Reduction: Gallium-titanium oxides can be reduced back to their metallic forms using reducing agents such as hydrogen.
Substitution: Gallium-titanium compounds can undergo substitution reactions where other elements replace gallium or titanium in the compound.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Requires reducing agents like hydrogen gas and high temperatures.
Substitution: Involves the use of other metals or non-metals under controlled conditions.
Major Products Formed
Oxidation: Forms gallium oxide (Ga₂O₃) and titanium oxide (TiO₂).
Reduction: Yields pure gallium and titanium metals.
Substitution: Produces various substituted intermetallic compounds depending on the substituent used.
科学的研究の応用
Gallium-titanium compounds have a wide range of applications in scientific research, including:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Medicine: Utilized in the development of antimicrobial agents and diagnostic tools.
作用機序
The mechanism by which gallium-titanium compounds exert their effects involves several molecular targets and pathways:
Antibacterial Action: Gallium ions can replace iron in bacterial metabolism, disrupting essential processes and inhibiting bacterial growth.
Catalytic Activity: The unique electronic structure of gallium-titanium compounds allows them to act as effective catalysts in various chemical reactions.
Mechanical Strengthening: The formation of intermetallic compounds enhances the mechanical properties of titanium, making it more resistant to deformation and wear.
類似化合物との比較
Gallium-titanium compounds can be compared with other intermetallic compounds such as:
Gallium-Aluminum Compounds: These compounds also exhibit high strength and corrosion resistance but have different electronic properties.
Titanium-Aluminum Compounds: Known for their high-temperature stability and strength, but lack the unique antibacterial properties of gallium-titanium compounds.
Gallium-Indium Compounds: These compounds are used in electronics due to their excellent conductivity but do not possess the same mechanical strength as gallium-titanium compounds.
Conclusion
Gallium-titanium compounds are versatile materials with a wide range of applications in science and industry Their unique combination of properties makes them valuable in fields such as chemistry, biology, medicine, and engineering
特性
分子式 |
GaTi |
|---|---|
分子量 |
117.590 g/mol |
IUPAC名 |
gallium;titanium |
InChI |
InChI=1S/Ga.Ti |
InChIキー |
YXUQHTDQKKCWNG-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Ga] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
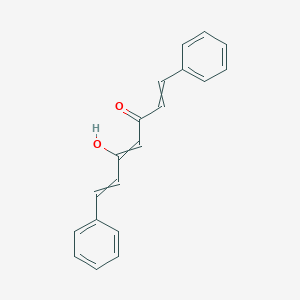

![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)

![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
